D-Tetrahydropalmatine

Description

Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).

Tetrahydropalmatine has been reported in Corydalis solida, Fibraurea recisa, and other organisms with data available.

TETRAHYDROPALMATINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd without isomeric designation

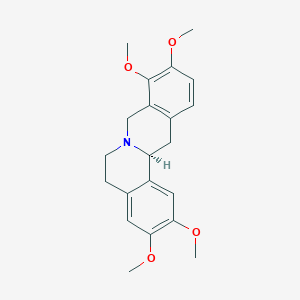

Structure

3D Structure

Properties

IUPAC Name |

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2506-20-9 (hydrochloride) | |

| Record name | Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701020650 | |

| Record name | (-)-S-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-14-7, 10097-84-4 | |

| Record name | (-)-Tetrahydropalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-S-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tetrahydropalmatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPALMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of d-Tetrahydropalmatine on Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Tetrahydropalmatine (d-THP), the dextrorotatory isomer of tetrahydropalmatine (B600727), exhibits a distinct pharmacological profile with significant stereoselectivity in its interaction with dopamine (B1211576) receptors. This technical guide provides a comprehensive overview of the mechanism of action of d-THP, focusing on its binding affinities, functional activities, and downstream signaling effects at dopamine D1 and D2 receptors. While its levorotatory counterpart, l-THP, is a known dopamine receptor antagonist, d-THP displays a significantly lower affinity, particularly for the D2 receptor, highlighting the critical role of stereochemistry in its pharmacological activity. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Tetrahydropalmatine (THP) is a protoberberine alkaloid found in several plant species of the Corydalis and Stephania genera. It exists as two stereoisomers, the levorotatory l-THP and the dextrorotatory d-THP. While l-THP has been extensively studied and is recognized as a dopamine D1 and D2 receptor antagonist, the pharmacological properties of d-THP are less well-characterized.[1] Understanding the nuanced interactions of individual isomers with their biological targets is paramount in drug development for optimizing efficacy and minimizing off-target effects. This guide focuses specifically on the mechanism of action of d-THP at dopamine receptors, emphasizing the stereoselective nature of this interaction.

Data Presentation: Binding Affinities and Functional Activities

Quantitative data on the interaction of d-THP with dopamine receptors is limited in the scientific literature. However, available studies consistently point towards a significantly lower affinity of d-THP for dopamine receptors compared to its levo-isomer.

Table 1: Binding Affinity of Tetrahydropalmatine Isomers for Dopamine D2 Receptors

| Compound | Receptor Subtype | Reported Affinity (Qualitative) | Reference |

| This compound (d-THP) | Dopamine D2 | No affinity | [1] |

| l-Tetrahydropalmatine (l-THP) | Dopamine D2 | Antagonist activity | [1] |

Mechanism of Action at Dopamine Receptors

The interaction of d-THP with dopamine receptors is characterized by a pronounced stereoselectivity.

Dopamine D2 Receptor Interaction

Studies have shown that d-THP displays no significant affinity for the dopamine D2 receptor subtype.[1] This is in stark contrast to l-THP, which acts as an antagonist at D2 receptors.[1] This lack of affinity suggests that the specific three-dimensional conformation of d-THP is not conducive to binding at the D2 receptor's active site. The levo-optical configuration appears to be a critical determinant for the affinity of tetrahydropalmatine analogs to dopamine receptors.[1]

Dopamine D1 Receptor Interaction

While information on d-THP's affinity for the D1 receptor is less definitive than for the D2 receptor, the general understanding is that the levo-isomer, l-THP, has a preferential affinity for D1 over D2 receptors.[1] The activity of d-THP at the D1 receptor remains an area requiring further investigation to determine its binding affinity and functional consequences (i.e., agonist, antagonist, or partial agonist activity).

Downstream Signaling Pathways

Given the lack of significant binding of d-THP to D2 receptors, it is unlikely to directly modulate D2-mediated downstream signaling pathways, which typically involve the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Any potential effects on downstream signaling would likely be mediated through its interaction with D1 receptors or other currently unidentified targets.

The canonical signaling pathways for dopamine D1 and D2 receptors are depicted below for contextual understanding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like d-THP with dopamine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of d-THP for dopamine D1 and D2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

-

Radioligand: [3H]SCH23390 (for D1 receptors) or [3H]spiperone (for D2 receptors).

-

Non-specific binding competitor: (+)-Butaclamol or unlabeled spiperone.

-

Test compound: this compound (d-THP) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of d-THP or buffer (for total binding) or the non-specific competitor (for non-specific binding).

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the d-THP concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of a living animal.

Objective: To determine the effect of d-THP administration on dopamine release in a brain region rich in dopamine receptors, such as the striatum.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound (d-THP) solution for administration.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., striatum). Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect several baseline dialysate samples into a fraction collector to establish the basal extracellular dopamine concentration.

-

Drug Administration: Administer d-THP to the animal (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the baseline levels. Plot the percentage change in dopamine concentration over time.

Conclusion

The available evidence strongly indicates that this compound exhibits significant stereoselectivity in its interaction with dopamine receptors, displaying a marked lack of affinity for the D2 receptor. This differentiates it substantially from its levo-isomer, l-THP, which is a known dopamine receptor antagonist. The precise nature of d-THP's interaction with the D1 receptor and its downstream functional consequences require further dedicated investigation. This technical guide provides a foundational understanding of d-THP's mechanism of action at dopamine receptors and offers detailed experimental protocols to facilitate future research in this area. A more complete quantitative characterization of d-THP's pharmacological profile is essential for a thorough understanding of its potential therapeutic applications and will be a critical next step for the scientific community.

References

A Deep Dive into the Stereoisomers of Tetrahydropalmatine: A Pharmacological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropalmatine (B600727) (THP) is a bioactive isoquinoline (B145761) alkaloid found in the tubers of Corydalis species and other traditional medicinal herbs. It possesses a chiral center, giving rise to two stereoisomers: the naturally occurring levo-tetrahydropalmatine (l-THP) and the synthetic dextro-tetrahydropalmatine (d-THP). While chemically similar, these enantiomers exhibit distinct pharmacological profiles, making them subjects of significant interest in neuropharmacology and drug development. This guide provides a comprehensive overview of the pharmacological activities of l-THP and d-THP, with a focus on their interactions with central nervous system (CNS) receptors, their mechanisms of action, and the experimental methodologies used to elucidate their effects.

Pharmacodynamics: A Tale of Two Isomers

The differential pharmacological effects of l-THP and d-THP primarily stem from their stereoselective interactions with various CNS receptors, most notably dopamine (B1211576) receptors.

Receptor Binding Profiles

Both l-THP and d-THP are recognized as dopamine receptor antagonists, however, they exhibit different affinities for the various dopamine receptor subtypes.[1][2][3][4][5] l-THP demonstrates a higher affinity for D1 than D2 receptors and also binds to D3 receptors with a lower affinity.[1][3] In contrast, d-THP also acts as a dopamine receptor antagonist with a preferential affinity for D1 receptors.[4]

The binding affinities of l-THP and d-THP at key CNS receptors are summarized in the table below.

| Receptor | Stereoisomer | Binding Affinity (Ki, nM) | Reference |

| Dopamine D1 | l-THP | 94 | [6] |

| d-THP | Data not available | ||

| Dopamine D2 | l-THP | Data not available | |

| d-THP | Data not available | ||

| Dopamine D3 | l-THP | ~1400 (IC50) | [7] |

| d-THP | Data not available |

Note: Quantitative binding affinity data for d-THP is limited in publicly available literature.

l-THP also interacts with other receptor systems, including serotonin (B10506) and adrenergic receptors, which contributes to its complex pharmacological profile.[1]

Mechanism of Action

The primary mechanism of action for both l-THP and d-THP is the blockade of dopamine receptors. By acting as antagonists, they prevent the binding of dopamine to its receptors, thereby modulating downstream signaling pathways.

-

l-Tetrahydropalmatine (l-THP): As an antagonist at D1, D2, and D3 dopamine receptors, l-THP can influence multiple dopamine-mediated processes.[1][2][3] Its antagonism of both postsynaptic and presynaptic dopamine receptors leads to an increase in dopamine release and metabolism in the striatum.[8] Some studies also suggest that l-THP may act as a partial agonist at D1 receptors.[9] The sedative effects of l-THP are attributed to its blockade of dopaminergic neurons.[8]

-

d-Tetrahydropalmatine (d-THP): d-THP is proposed to be a dopamine depletor.[10][11][12][13][14] In vivo studies have shown that d-THP can reverse the inhibitory effects of the dopamine agonist apomorphine (B128758) on the firing of dopaminergic neurons in the substantia nigra.[15]

The differential effects of these stereoisomers on dopamine receptor subtypes lead to distinct downstream signaling consequences. For instance, antagonism of D1 receptors (Gs-coupled) would be expected to decrease adenylyl cyclase activity and reduce cyclic AMP (cAMP) levels, while antagonism of D2 receptors (Gi-coupled) would lead to an increase in cAMP.

Dopamine Receptor Signaling Pathways

Pharmacological Activities

The stereoisomers of THP exhibit a range of pharmacological effects, with notable differences in their potency and therapeutic applications.

Analgesic, Sedative, and Hypnotic Effects

l-THP is well-documented to possess significant analgesic, sedative, and hypnotic properties.[9] In fact, the analgesic activity of l-THP is reported to be much higher than that of d-THP. The hypnotic effect of l-THP is believed to be mediated by the antagonism of D2 receptors.[9] These properties have led to the clinical use of l-THP for pain management and as a sedative.

Effects on the Central Nervous System

-

Drug Addiction: l-THP has shown considerable promise in the treatment of drug addiction. It has been found to inhibit the rewarding effects of cocaine and methamphetamine and to attenuate heroin self-administration and reinstatement of drug-seeking behavior.[3][16] This is attributed to its modulation of the mesolimbic dopamine system.

-

Psychosis: The dopamine receptor antagonism of l-THP suggests its potential as an antipsychotic agent.[1] However, clinical trials of l-THP as an adjunctive treatment for schizophrenia have not shown significant improvement in psychiatric symptoms.[1]

-

Neuroprotection: Some evidence suggests that l-THP may have neuroprotective effects.

Experimental Protocols

The characterization of the pharmacological activities of THP stereoisomers relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (l-THP or d-THP). The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., dopamine D1 or D2 receptors).[17][18]

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) and a range of concentrations of the unlabeled test compound.[19][20]

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[19][21]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by assessing changes in intracellular cyclic AMP (cAMP) levels.

Principle: D1 receptors are Gs-coupled and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. D2 receptors are Gi-coupled and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. By measuring cAMP levels in cells expressing these receptors after treatment with a test compound, one can determine if the compound is an agonist or an antagonist.

Protocol Outline:

-

Cell Culture: Culture cells stably expressing the dopamine receptor of interest (e.g., CHO-K1/D2/Gα15 cells).[22]

-

Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of the test compound.[23]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[24][25][26]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Assays

-

Hot Plate Test (Analgesia): This test is used to assess the analgesic properties of a compound by measuring the latency of a rodent to react to a thermal stimulus.[27][28][29][30][31] An increase in the reaction latency after drug administration indicates an analgesic effect.

-

Locomotor Activity Test (Sedation): This test measures the spontaneous locomotor activity of a rodent in a novel environment.[32][33][34][35][36] A decrease in locomotor activity after drug administration is indicative of a sedative effect.

Pharmacokinetics

Studies have revealed stereoselective pharmacokinetics for the THP enantiomers. After oral administration of racemic THP to rats and dogs, the plasma concentrations of l-THP were found to be significantly higher than those of d-THP, indicating differences in their absorption, distribution, metabolism, or excretion.[37]

Conclusion

The stereoisomers of tetrahydropalmatine, l-THP and d-THP, present a compelling case of stereoselectivity in pharmacology. l-THP, with its potent analgesic and sedative effects and its well-characterized antagonism of multiple dopamine receptor subtypes, has established clinical applications and is a valuable tool for CNS research. While the pharmacological profile of d-THP is less extensively studied, its proposed role as a dopamine depletor highlights its potential for different therapeutic applications. Further research, particularly in elucidating the detailed receptor binding profile and mechanism of action of d-THP, is warranted to fully understand the therapeutic potential of these intriguing stereoisomers and to guide the development of novel, more selective CNS-acting drugs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 3520-14-7 | Benchchem [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of severe dopamine depletion on dopamine neuronal impulse flow and on tyrosine hydroxylase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Radioligand binding assays [bio-protocol.org]

- 18. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 19. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. genscript.com [genscript.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. biorxiv.org [biorxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Hot-plate analgesia testing [bio-protocol.org]

- 30. meliordiscovery.com [meliordiscovery.com]

- 31. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 32. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 33. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 34. Locomotor Activity Test [bio-protocol.org]

- 35. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 36. va.gov [va.gov]

- 37. Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury of Corydalis: A Technical Guide to the Natural Sourcing and Extraction of D-Tetrahydropalmatine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, extraction, and purification of D-Tetrahydropalmatine (D-THP), a bioactive isoquinoline (B145761) alkaloid of significant pharmacological interest. Primarily found in the genus Corydalis, this document details the botanical distribution, concentration of D-THP in various species, and comprehensive experimental protocols for its isolation. Furthermore, it elucidates the molecular signaling pathways modulated by this compound, offering a valuable resource for ongoing research and drug development endeavors.

Natural Sources of this compound in the Corydalis Genus

This compound is a prominent alkaloid found within various species of the Corydalis genus (Yan Hu Suo), a group of perennial herbaceous plants belonging to the Papaveraceae family.[1] These plants have a long history of use in traditional Chinese medicine for their analgesic and sedative properties.[2][3] The primary botanical source for the commercial extraction of D-THP is the tuber of Corydalis yanhusuo.[1][4] While D-THP is a key active constituent, it is important to note that Corydalis species contain a diverse array of other isoquinoline alkaloids, including corydaline, protopine, and berberine. The concentration of these alkaloids, including D-THP, can exhibit significant variability depending on the species, geographical origin, and harvesting time.

Besides Corydalis, tetrahydropalmatine (B600727) can also be found in plants of the Stephania genus.[5]

Table 1: Quantitative Analysis of this compound and Other Major Alkaloids in Corydalis yanhusuo

| Alkaloid | Abbreviation | Concentration in C. yanhusuo Rhizome (mg/g) |

| Tetrahydropalmatine | THP (M6) | ~0.5 - 5.0 |

| Tetrahydrocolumbamine | M4 | Variable |

| Glaucine | M5 | Variable |

| Corydaline | M8 | Variable |

| Protopine | F4 | Variable |

| Coptisine | F6 | Variable |

| Dehydrocorydaline | F10 | Variable |

| Total Alkaloid Content | ~9.5 - 12.7 |

Data compiled from studies on various Corydalis yanhusuo samples and dietary supplements. The concentration of individual alkaloids can vary significantly. One study on dietary supplements found a product highly enriched in tetrahydropalmatine (~5 mg/g), suggesting potential adulteration from the natural product.[2]

Extraction and Purification of this compound: Experimental Protocols

The extraction and purification of D-THP from Corydalis tubers involve multi-step processes designed to efficiently isolate the target alkaloid from a complex mixture of phytochemicals. Both traditional and modern techniques are employed, ranging from solvent extraction to advanced chromatographic methods.

Protocol 1: Optimized Reflux Extraction and Macroporous Resin Purification

This protocol is based on an optimized method for the industrial production of Corydalis yanhusuo extract.

2.1.1. Extraction

-

Plant Material: Dried and powdered tubers of Corydalis yanhusuo.

-

Solvent System: 70% ethanol (B145695) with the pH adjusted to 10 using diluted ammonia.

-

Procedure:

-

Combine the powdered plant material with the solvent system at a liquid-to-solid ratio of 20:1 (v/w).

-

Heat the mixture and perform reflux extraction for 60 minutes.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the reflux extraction on the plant residue for a second time with fresh solvent for 60 minutes.

-

Combine the filtrates from both extractions.

-

2.1.2. Purification

-

Chromatographic Media: NKA-9 macroporous adsorption resin.

-

Procedure:

-

Load the combined extract onto the NKA-9 macroporous resin column.

-

Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.

-

Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

-

Collect the eluate containing the enriched total alkaloids. The final product can contain over 50% total alkaloids, with tetrahydropalmatine comprising approximately 3.13% of the purified extract.

-

Protocol 2: Ultrasonic-Assisted Extraction and Multi-Step Purification

This protocol incorporates sonication to enhance extraction efficiency.

2.2.1. Pre-treatment

-

Soak the whole rhizomes of Corydalis in vinegar for 30-40 minutes.

-

Add water and boil until the liquid has fully evaporated.

-

Grind the processed rhizomes into a powder.

2.2.2. Extraction

-

Perform ultrasonic-assisted extraction of the powdered material with an appropriate alcohol solvent (e.g., ethanol).

-

Filter the extract to remove solid plant material.

2.2.3. Preliminary Purification

-

Extract the filtrate with a petroleum ether-ethyl acetate (B1210297) mixture.

-

Combine the organic phases and concentrate under reduced pressure.

-

Add an alkaline solution to the concentrated extract, stir, and allow it to stand for filtration to precipitate the crude alkaloids.

2.2.4. Chromatographic Purification

-

Dissolve the crude alkaloid solid in an appropriate solvent and load it onto a nonpolar macroporous resin column.

-

Wash the column with water.

-

Elute the column with a chloroform-methanol mixed solvent and collect the eluate.

-

Evaporate the eluate to dryness.

2.2.5. Final Purification

-

Dissolve the dried eluate and perform a liquid-liquid extraction with water-saturated ethyl ether.

-

Combine the organic phases and evaporate to dryness to obtain purified tetrahydropalmatine.

Advanced Purification Technique: Preparative Two-Dimensional HPLC

For obtaining high-purity D-THP for research and pharmaceutical applications, preparative two-dimensional high-performance liquid chromatography (2-D HPLC) can be employed. This method utilizes two different chromatographic conditions to achieve superior separation.

-

First Dimension: Separation on a preparative HPLC column at a pH of 3.5. Fractions are collected based on UV detection.

-

Second Dimension: Further purification of the collected fractions on the same column but with a mobile phase at a pH of 10.0. Fraction collection in this dimension can be triggered by both UV and mass spectrometry (MS) for enhanced sensitivity and selectivity.

Signaling Pathways and Molecular Mechanisms

This compound exerts its pharmacological effects by modulating key signaling pathways in the central nervous system and other tissues. Its primary mechanism of action involves the antagonism of dopamine (B1211576) receptors, but it also influences other important cellular pathways.

Dopamine D2 Receptor Signaling Pathway

A significant body of research indicates that the analgesic and sedative effects of l-tetrahydropalmatine (the levo-isomer) are mediated through its interaction with the dopamine D2 receptor. It acts as an antagonist at this receptor, interfering with the normal signaling cascade initiated by dopamine.

PI3K/Akt/mTOR Signaling Pathway

Recent studies have revealed that tetrahydropalmatine can also modulate the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and angiogenesis. By activating this pathway, THP has been shown to enhance the survival of tissue flaps in preclinical models, suggesting its potential in regenerative medicine.

Conclusion

This compound, sourced from Corydalis species, continues to be a compound of immense interest to the scientific and pharmaceutical communities. This guide has provided a comprehensive overview of its natural origins, quantitative data on its presence in Corydalis yanhusuo, and detailed protocols for its extraction and purification. The elucidation of its interaction with key signaling pathways, such as the dopamine D2 receptor and PI3K/Akt/mTOR pathways, opens new avenues for therapeutic applications. The methodologies and data presented herein are intended to serve as a valuable technical resource to facilitate further research and development of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. This compound | 3520-14-7 | Benchchem [benchchem.com]

D-Tetrahydropalmatine as a Dopamine D1 and D2 Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera of plants, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuropsychiatric and substance abuse disorders. Its pharmacological activity is largely attributed to its interaction with the dopaminergic system, where it has been identified as an antagonist of both dopamine (B1211576) D1 and D2 receptors. This technical guide provides a comprehensive overview of the core pharmacology of d-THP, with a focus on its antagonist properties at these key dopamine receptor subtypes. Due to the extensive research available on its levo-isomer, l-tetrahydropalmatine (l-THP), and the racemic mixture (dl-THP), data for these compounds will be presented to infer the potential activity of d-THP, while explicitly noting the current limitations in publicly available, specific quantitative data for the dextro-isomer.

Core Pharmacology: Dopamine Receptor Antagonism

Tetrahydropalmatine (B600727) and its isomers exert their effects by binding to and blocking the activation of dopamine D1 and D2 receptors. This antagonism modulates downstream signaling cascades, leading to a variety of physiological and behavioral effects. Preclinical research suggests that tetrahydropalmatine can modulate dopamine transmission, which has sparked interest in its potential as a therapeutic agent for conditions where dopamine pathways are dysregulated[1].

Quantitative Data: Binding Affinities

The following table summarizes the available binding affinity data for l-tetrahydropalmatine and other relevant compounds for comparative purposes. It is crucial to note that these values are for the levo-isomer and the racemic mixture and should be interpreted with caution when considering d-THP.

| Compound | Receptor | Assay Type | K_i_ (nM) | IC_50_ (nM) | Species | Reference |

| l-Tetrahydropalmatine | Dopamine D1 | Radioligand Binding | - | 166 | Not Specified | [4] |

| l-Tetrahydropalmatine | Dopamine D2 | Radioligand Binding | Modest Affinity | - | Not Specified | [2] |

| dl-Tetrahydropalmatine | Dopamine D1/D2 | Functional Assay | - | - | Rat | [5] |

Absence of specific Ki or IC50 values for this compound in the reviewed literature underscores the need for further research to fully characterize its pharmacological profile.

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. The antagonist action of d-THP at these receptors would block these respective signaling cascades.

References

- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of D-Tetrahydropalmatine in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (D-THP), the dextrorotatory isomer of tetrahydropalmatine, is a protoberberine alkaloid found in several plant species, most notably of the Corydalis genus. While its levorotatory counterpart, L-Tetrahydropalmatine (L-THP), has been more extensively studied for its analgesic and sedative properties, D-THP is emerging as a compound of significant interest for its distinct pharmacological profile in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of D-THP's mechanism of action, pharmacokinetics, and its potential therapeutic applications in various CNS disorders, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Pharmacological Profile

D-THP's effects on the CNS are primarily attributed to its interaction with several key neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. A defining characteristic of D-THP is its proposed role as a dopamine (B1211576) depleting agent, which contrasts with the primary analgesic and sedative actions of L-THP.[1]

Receptor Binding Affinity

Quantitative data on the binding affinity of D-THP to various CNS receptors is crucial for understanding its pharmacological effects. While comprehensive data for D-THP remains less available compared to L-THP, existing studies provide valuable insights.

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| Dopamine D1 | [3H]SCH23390 | Rat | ~124 (for l-THP) | [1] |

| Dopamine D2 | [3H]Spiperone | Rat | ~388 (for l-THP) | [1] |

| Dopamine D3 | [3H]Spiperone | Rat | ~1400 (for l-THP) | [1] |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat | Significant Binding (l-THP) | [1][2] |

| Serotonin 5-HT1D | [3H]GR125743 | Rat | Significant Binding (l-THP) | [2] |

| Serotonin 5-HT4 | [3H]GR113808 | Rat | Significant Binding (l-THP) | [2] |

| Serotonin 5-HT7 | [3H]SB-269970 | Rat | Significant Binding (l-THP) | [2] |

| Adrenergic α1A | [3H]Prazosin | Rat | Significant Binding (l-THP) | [2] |

| Adrenergic α2A | [3H]Rauwolscine | Rat | Significant Binding (l-THP) | [2] |

Note: The majority of available binding affinity data is for L-THP. One study suggests that D-THP displays no affinity for the D2 receptor subtype, indicating that the levo-optical configuration is necessary for the affinity of THPBs to dopamine receptors.[3] However, other sources describe D-THP as a dopamine D1 and D2 receptor antagonist. Further research is required to definitively characterize the binding profile of D-THP.

Pharmacokinetics

The pharmacokinetic profile of D-THP has been compared to its levo-isomer, revealing stereoselective differences.

| Isomer | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | Animal Model | Reference |

| (+)-THP (D-THP) | 1.11 ± 0.25 | 2.03 ± 0.45 | Rat | |

| (-)-THP (L-THP) | 1.93 ± 0.36 | 6.65 ± 2.34 | Rat |

These findings in rats demonstrate a significantly lower maximum plasma concentration (Cmax) and area under the curve (AUC) for D-THP compared to L-THP after oral administration of the racemic mixture, indicating differences in absorption, distribution, metabolism, or excretion.

Signaling Pathways

The intracellular signaling cascades modulated by D-THP are fundamental to its pharmacological effects. While research is ongoing, evidence suggests the involvement of the NF-κB and cAMP/PKA/CREB pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation. Studies on racemic THP have shown that it can inhibit the activation of NF-κB. This is significant as neuroinflammation is implicated in a wide range of CNS disorders. The proposed mechanism involves the inhibition of IκB kinase (IKK) and subsequent prevention of IκBα degradation, which retains NF-κB in the cytoplasm.

D-THP's potential inhibition of the NF-κB signaling pathway.

cAMP/PKA/CREB Signaling Pathway

The cyclic AMP (cAMP) signaling pathway, involving protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), plays a crucial role in neuronal plasticity, learning, and memory. L-THP has been shown to affect D2R-mediated PKA signaling. Given D-THP's interaction with dopamine receptors, it is plausible that it also modulates this pathway, potentially through its effects on G-protein coupled dopamine receptors that regulate adenylyl cyclase activity and subsequent cAMP production.

Hypothesized modulation of the cAMP/PKA/CREB pathway by D-THP.

Experimental Protocols for Preclinical Research

Detailed methodologies are essential for the replication and advancement of research into D-THP's effects on CNS disorders.

Animal Models of Addiction

-

Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug.

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Pre-conditioning Phase: On day 1, rats are allowed to freely explore both chambers for 15 minutes to determine initial preference.

-

Conditioning Phase (8 days):

-

On alternate days, rats receive an injection of D-THP (e.g., 1, 5, 10 mg/kg, i.p.) and are confined to one chamber for 30 minutes.

-

On the intervening days, they receive a vehicle injection and are confined to the other chamber.

-

-

Test Phase: On day 10, rats are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

-

Workflow for the Conditioned Place Preference (CPP) experiment.

Animal Models of Analgesia

-

Hot Plate Test: This method assesses the response to thermal pain.

-

Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

A baseline latency to a pain response (e.g., licking a paw or jumping) is recorded for each mouse.

-

Mice are then administered D-THP (e.g., 5, 10, 20 mg/kg, p.o.) or a vehicle.

-

At set time points (e.g., 30, 60, 90, 120 minutes) post-administration, the latency to the pain response is measured again.

-

-

Data Analysis: An increase in the latency period indicates an analgesic effect. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

Animal Models of Schizophrenia-like Behaviors

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

Procedure:

-

Animals are habituated to the chamber.

-

A series of trials are presented, consisting of either a loud startling stimulus (pulse) alone or a weak, non-startling stimulus (prepulse) followed by the pulse.

-

D-THP or vehicle is administered prior to the test session.

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. A reversal of a drug-induced (e.g., by a dopamine agonist) PPI deficit by D-THP would suggest antipsychotic-like activity.

-

Conclusion and Future Directions

This compound presents a compelling pharmacological profile with potential therapeutic applications in a range of CNS disorders, including addiction, pain, and psychosis. Its distinct actions, particularly its proposed role as a dopamine depletor, differentiate it from its more extensively studied levo-isomer. However, significant gaps in our understanding remain. Future research should prioritize:

-

Comprehensive Receptor Profiling: Obtaining detailed quantitative binding data (Ki values) for D-THP at a wide range of CNS receptors is essential to fully elucidate its mechanism of action and potential off-target effects.

-

Clarification of Dopamine Receptor Interactions: Resolving the conflicting reports regarding D-THP's affinity and activity at the D2 receptor is a critical next step.

-

Isomer-Specific In Vivo Studies: Conducting more studies that directly compare the effects of D-THP and L-THP in various animal models of CNS disorders will help to delineate their unique therapeutic potentials.

-

Elucidation of Signaling Pathways: Further investigation into the specific intracellular signaling pathways modulated by D-THP will provide a more complete picture of its molecular mechanisms.

-

Development of Detailed Experimental Protocols: The establishment and dissemination of standardized, detailed experimental protocols for evaluating D-THP in preclinical models will enhance the reproducibility and comparability of research findings.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound for the treatment of debilitating CNS disorders.

References

- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of D-Tetrahydropalmatine Beyond Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (D-THP), an active isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera, has long been recognized for its analgesic and sedative properties, primarily attributed to its antagonist activity at dopamine (B1211576) D1 and D2 receptors. However, a growing body of evidence reveals a more complex pharmacological profile, with D-THP and its levorotatory enantiomer (l-THP) interacting with a range of other molecular targets. Understanding these non-dopaminergic interactions is crucial for elucidating the full therapeutic potential and side-effect profile of this compound and for guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular targets of D-THP beyond dopamine receptors, presenting quantitative data, detailed experimental methodologies, and associated signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of Tetrahydropalmatine (THP) enantiomers with various non-dopaminergic molecular targets. It is important to note that much of the existing research has been conducted on the levorotatory form (l-THP), also known as Rotundine.

| Target Receptor/Channel | Ligand | Assay Type | Species | Tissue/Cell Line | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| α4β2 Nicotinic Acetylcholine (B1216132) Receptor | l-THP | Whole-cell patch clamp | Human | SH-EP1 cells | EC₅₀ (Peak Current Inhibition): 18 µMEC₅₀ (Steady-State Current Inhibition): 2.1 µM[1] | [1] |

| L-type Calcium Channel | dl-THP | Not Specified | Rat | Cardiomyocytes | Significant inhibition at 100 µM | [2] |

Note: Data for adrenergic, serotonergic, and GABA-A receptors are largely qualitative at present. Further research is required to determine specific binding affinities (Ki) and functional potencies (IC₅₀/EC₅₀) of D-THP at these targets.

Key Non-Dopaminergic Molecular Targets and Experimental Protocols

This section details the key non-dopaminergic targets of D-THP and provides methodological frameworks for their investigation.

Adrenergic Receptors

Pharmacological profiling indicates that l-THP exhibits high-affinity binding to both α1- and α2-adrenergic receptors[3][4][5]. The interaction with α1-adrenergic receptors is reported to be antagonistic[6].

This protocol describes a competitive binding assay to determine the affinity (Ki) of D-THP for α1 and α2-adrenergic receptors.

a) For α1-Adrenergic Receptors:

-

Radioligand: [³H]-Prazosin (a selective α1 antagonist).

-

Cell/Tissue Preparation: Membranes from rat cerebral cortex or other tissues expressing α1-adrenergic receptors.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Procedure:

-

Incubate tissue membranes with varying concentrations of D-THP and a fixed concentration of [³H]-Prazosin (e.g., 0.25 nM).

-

Incubate at 25°C for 60 minutes.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash filters with ice-cold assay buffer.

-

Measure radioactivity on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

-

Calculate the IC₅₀ value from the competition curve and the Ki value using the Cheng-Prusoff equation.

-

b) For α2-Adrenergic Receptors:

-

Radioligand: [³H]-Clonidine (an α2 agonist) or [³H]-Yohimbine (an α2 antagonist).

-

Procedure: The protocol is similar to the α1 assay, with the substitution of the appropriate radioligand.

Serotonin (B10506) (5-HT) Receptors

l-THP has been shown to bind to several serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7[3][4][5]. Its action at 5-HT1A receptors is described as modulatory[7].

-

Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

-

Cell/Tissue Preparation: Membranes from rat hippocampus or cells expressing 5-HT1A receptors.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.6.

-

Procedure:

-

Incubate membranes with varying concentrations of D-THP and a fixed concentration of [³H]-8-OH-DPAT (e.g., 1 nM).

-

Incubate at 37°C for 15 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify radioactivity by liquid scintillation counting.

-

Determine non-specific binding in the presence of 10 µM serotonin.

-

Calculate IC₅₀ and Ki values.

-

GABA-A Receptors

l-THP acts as a positive allosteric modulator of GABA-A receptors, facilitating GABA binding and enhancing the inhibitory effects of this neurotransmitter[6][7][8][9].

This method assesses the ability of D-THP to potentiate GABA-induced currents.

-

Cell Preparation: HEK293 cells transiently or stably expressing GABA-A receptor subunits (e.g., α1β2γ2) or primary cultured neurons.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Hold the membrane potential at -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of D-THP.

-

Measure the potentiation of the GABA-induced current by D-THP.

-

Construct a concentration-response curve to determine the EC₅₀ for potentiation.

-

Calcium Channels

dl-THP has been shown to inhibit radioactive calcium influx in isolated cardiomyocytes in a concentration-dependent manner, suggesting it acts as a calcium channel blocker[2]. The hypotensive effects of THP are also partly attributed to its action on Ca²⁺ channels[10].

This technique measures changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of D-THP.

-

Cell Preparation: Cardiomyocytes or a cell line expressing L-type calcium channels (e.g., HEK293 cells).

-

Calcium Indicator: Fura-2 AM.

-

Procedure:

-

Load cells with Fura-2 AM.

-

Place cells in a perfusion chamber on an inverted fluorescence microscope.

-

Excite the cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm.

-

Induce depolarization to open voltage-gated calcium channels using a high potassium solution (e.g., 50 mM KCl).

-

Record the resulting increase in the 340/380 fluorescence ratio, which corresponds to an increase in intracellular calcium.

-

Pre-incubate cells with varying concentrations of D-THP and then stimulate with high potassium.

-

Measure the inhibition of the depolarization-induced calcium influx.

-

Generate a dose-response curve to calculate the IC₅₀.

-

Nicotinic Acetylcholine Receptors (nAChRs)

l-THP non-competitively inhibits human neuronal α4β2-nAChRs, the most abundant nicotinic receptor subtype in the brain[1]. This inhibition is concentration-dependent and more pronounced for the steady-state current, suggesting a potential role in modulating sustained nicotinic cholinergic transmission[1].

-

Expression System: Xenopus laevis oocytes injected with cRNA for human α4 and β2 nAChR subunits.

-

Recording Solution (in mM): 90 NaCl, 1 KCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES, pH 7.4.

-

Procedure:

-

Voltage-clamp the oocyte at a holding potential of -70 mV.

-

Apply a saturating concentration of acetylcholine (ACh) or nicotine (B1678760) to elicit a maximal current response.

-

Co-apply the agonist with varying concentrations of l-THP.

-

Measure the reduction in the peak and steady-state components of the agonist-induced current.

-

Construct concentration-inhibition curves to determine the EC₅₀ values for inhibition.

-

Signaling Pathways

The interaction of D-THP with its non-dopaminergic targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the key signaling pathways associated with these targets.

α1-Adrenergic Receptor Antagonism

α2-Adrenergic Receptor Antagonism

5-HT1A Receptor Modulation

GABA-A Receptor Positive Allosteric Modulation

L-type Calcium Channel Blockade

α4β2 Nicotinic Acetylcholine Receptor Inhibition

Conclusion

The pharmacological profile of this compound extends well beyond its established effects on dopamine receptors. Its interactions with adrenergic, serotonergic, GABAergic, and cholinergic systems, as well as voltage-gated calcium channels, contribute significantly to its overall physiological effects. This multi-target engagement may explain its diverse therapeutic applications, from analgesia to the potential treatment of addiction.

This technical guide provides a foundational understanding of these non-dopaminergic actions, offering standardized protocols for their further investigation. A more comprehensive quantitative characterization of D-THP's affinity and functional activity at these targets is a critical next step. Such data will be invaluable for optimizing its therapeutic use, predicting potential drug-drug interactions, and designing novel compounds with improved selectivity and efficacy. Researchers are encouraged to utilize the methodologies outlined herein to fill the existing gaps in our knowledge and to fully unlock the therapeutic potential of this multifaceted natural product.

References

- 1. Levo-tetrahydropalmatine inhibits α4β2 nicotinic receptor response to nicotine in cultured SH-EP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainvta.tech [brainvta.tech]

- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Foundational Research on the Analgesic Properties of D-Tetrahydropalmatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into the analgesic properties of D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid with significant potential in pain management. This document outlines its core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for cited research, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The analgesic efficacy of this compound (and its levo-isomer, l-THP, which is often studied) is supported by quantitative data from various preclinical models. The following tables summarize key findings related to receptor binding affinities and effective doses in established pain models.

Table 1: Receptor Binding Affinities (Ki) of Tetrahydropalmatine Isomers

| Compound | Receptor | Ki (nM) | Species/Tissue | Reference |

| This compound (d-THP) | Dopamine (B1211576) D1 | 280 | Rat Striatal Membranes | [1] |

| Dopamine D2 | 1400 | Rat Striatal Membranes | [1] | |

| l-Tetrahydropalmatine (l-THP) | Dopamine D1 | 124 | - | [2][3] |

| Dopamine D2 | 388 | - | [2][3] | |

| Dopamine D3 | Low Affinity | - | [4] | |

| 5-HT1A | ~340 | - | [3] |

Note: d-THP shows a preferential affinity for D1 over D2 receptors, while l-THP has a higher affinity for both D1 and D2 receptors compared to d-THP. l-THP has been more extensively studied for its receptor binding profile.

Table 2: Analgesic Efficacy of Tetrahydropalmatine in Preclinical Pain Models

| Pain Model | Species | Compound | Route of Administration | Effective Dose Range | Observed Analgesic Effect | Reference |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Mouse | l-THP | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Increased mechanical threshold and thermal latency.[5] | [5] |

| Complete Freund's Adjuvant (Inflammatory Pain) | Rat | dl-THP | Intragastric (i.g.) | 40 - 60 mg/kg | Attenuation of thermal and mechanical hypersensitivity. | [6] |

| Bee Venom-Induced Inflammatory Pain | Rat | dl-THP | Intragastric (i.g.) | 40 - 60 mg/kg | Attenuation of persistent spontaneous pain-related behaviors.[7] | [6][7] |

| Bone Cancer Pain | Mouse | THP | - | - | Attenuated pain nociception and relieved tibia destruction. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following are protocols for key experiments cited in the study of d-THP's analgesic properties.

Partial Sciatic Nerve Ligation (PSNL) Model in Mice (Neuropathic Pain)

This model is used to induce chronic neuropathic pain characterized by mechanical and thermal hypersensitivity.[8][9]

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Shave the thigh region of the hind leg and sterilize the area with alternating swabs of chlorhexidine (B1668724) and sterile saline.[10] Place a sterile drape over the surgical site.[10]

-

Incision and Nerve Exposure: Make a small incision in the skin over the thigh. Bluntly dissect the muscle to expose the sciatic nerve near the trochanter of the femur.[11]

-

Ligation: Carefully free the sciatic nerve from the surrounding connective tissue.[10] Using a 9-0 non-absorbable nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve.[8][11]

-

Closure and Post-Operative Care: Suture the muscle and close the skin incision with staples or sutures.[11] Provide post-operative analgesia and monitor the animal for recovery.[11] Behavioral testing for allodynia and hyperalgesia can typically begin a few days post-surgery.

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Rats

This model induces a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.

Procedure:

-

Habituation: Acclimate the rats to the testing environment and equipment (e.g., von Frey filaments, radiant heat source) for several days before CFA injection.

-

CFA Injection: Briefly restrain the rat and inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.[6]

-

Pain Behavior Assessment: At various time points after CFA injection (e.g., hours to days), assess mechanical allodynia using the von Frey test and thermal hyperalgesia using the hot plate or radiant heat paw withdrawal test.

-

Drug Administration: Administer d-THP or vehicle at the desired dose and route at specified times relative to the CFA injection and behavioral testing.

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Procedure:

-

Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.[10]

-

Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[10] Begin with a filament below the expected threshold and increase in force until a withdrawal response is observed.

-

Threshold Determination: The withdrawal threshold is defined as the lowest force of the filament that elicits a withdrawal response (e.g., lifting, licking, or flinching of the paw). The "up-down" method is often used to determine the 50% withdrawal threshold.

-

Data Recording: Record the filament force that elicits a consistent withdrawal response.

Hot Plate Test for Thermal Hyperalgesia

This test measures the latency to a painful thermal stimulus.

Procedure:

-

Apparatus Setup: Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 0.5°C).

-

Animal Placement: Gently place the animal on the hot plate surface and immediately start a timer.

-

Response Latency: Observe the animal for signs of nociception, such as licking a hind paw or jumping.[3] Record the latency from placement on the hot plate to the first sign of a pain response.

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the hot plate regardless of its response.

Signaling Pathways and Experimental Workflows

The analgesic effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the typical workflow for their investigation.

Core Analgesic Signaling Pathway of this compound

References

- 1. This compound | 3520-14-7 | Benchchem [benchchem.com]

- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 4. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. Analgesic effect of dl-THP on inflammatory pain mediated by suppressing spinal TRPV1 and P2X3 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 11. inotiv.com [inotiv.com]

D-Tetrahydropalmatine: A Comprehensive Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid predominantly extracted from the Corydalis and Stephania genera of plants, has garnered significant scientific interest for its diverse pharmacological activities.[1] Traditionally used in Chinese herbal medicine for its analgesic and sedative properties, emerging research has illuminated its potential as a potent neuroprotective agent.[2][3] This technical guide provides an in-depth exploration of the current understanding of d-THP's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential in various neurological disorders.

Core Neuroprotective Mechanisms of this compound

The neuroprotective capacity of d-THP is multifaceted, stemming from its ability to modulate several key pathological processes underlying neuronal damage and death. These include the regulation of neurotransmitter systems, attenuation of neuroinflammation, and inhibition of apoptotic pathways.

Dopaminergic System Modulation

A primary mechanism underlying d-THP's effects on the central nervous system is its interaction with dopamine (B1211576) receptors. D-THP acts as a dopamine receptor antagonist with a preferential affinity for D1 receptors, though it also exhibits activity at D2 and D3 receptors.[1][4] This antagonism is crucial in conditions characterized by dopaminergic dysregulation. In animal models of neuropathic pain, for instance, the analgesic and hypnotic effects of l-tetrahydropalmatine (l-THP), an enantiomer of d-THP, are mediated by its activity as a D1 receptor partial agonist and a D2 receptor antagonist.[5] By blocking presynaptic autoreceptors, l-THP can also lead to an increase in dopamine release, suggesting a complex regulatory role in dopamine transmission.[1] This modulation of the dopaminergic system is a key area of investigation for its potential in treating conditions like Parkinson's disease and drug addiction.[6][7][8]

Anti-Neuroinflammatory Effects

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. D-THP has demonstrated significant anti-inflammatory properties in various experimental models. It can suppress the activation of microglia, the primary immune cells of the brain, thereby reducing the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10]

One of the key signaling pathways modulated by d-THP to exert its anti-inflammatory effects is the nuclear factor-kappa B (NF-κB) pathway.[11] By inhibiting the activation of NF-κB, d-THP can downregulate the expression of numerous inflammatory genes.[12] Furthermore, studies have shown that d-THP can regulate the polarization of microglia, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, a process potentially mediated by the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and the PI3K/Akt/GSK3β signaling axis.[10][13]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. D-THP has been shown to exert potent anti-apoptotic effects, protecting neurons from various insults.[2][14] A crucial mechanism in this regard is the activation of the PI3K/Akt signaling pathway, a key regulator of cell survival.[14] Activation of this pathway by d-THP leads to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic factors.[14] For example, in a model of myocardial ischemia-reperfusion injury, which shares common pathways with cerebral ischemia, l-THP was found to decrease the extent of apoptosis, an effect linked to the reduction of inflammatory factors.[15] Additionally, d-THP has been observed to promote the apoptosis of activated glial cells, which can contribute to its overall neuroprotective and analgesic effects in inflammatory pain models.[9][16]

Quantitative Data on Neuroprotective Effects of this compound

The following tables summarize the quantitative data from key exploratory studies on the neuroprotective effects of d-THP across various models.

| Experimental Model | d-THP Dosage | Key Outcome Measures | Results | Reference |

| D-galactose-induced memory impairment in rats | Not Specified | Decreased malondialdehyde (MDA) and nitric oxide (NO) content; Increased glutathione (B108866) (GSH) levels, superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities; Reversed abnormal acetylcholine (ACh) levels and acetylcholinesterase (AChE) activities; Decreased expression of NF-κB and glial fibrillary acidic protein (GFAP). | Ameliorated memory impairment and protected neurons from d-galactose-induced insults. | [11] |

| Methamphetamine-induced spatial learning and memory impairment in mice | Not Specified | Increased escape latency and decreased platform crossings in the Morris water maze. | Co-administration with methamphetamine prevented spatial learning and memory impairment. | [17] |

| Permanent middle cerebral artery occlusion (stroke model) in rats | Not Specified | Improved behavioral damage, reduced cerebral infarct area, ameliorated histopathological and ultrastructural damage, and increased neuronal survival. | Demonstrated significant neuroprotective effects against ischemic stroke. | [18] |